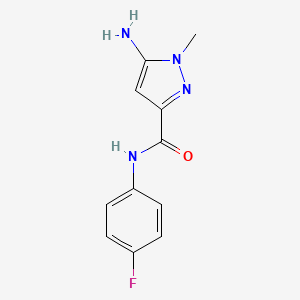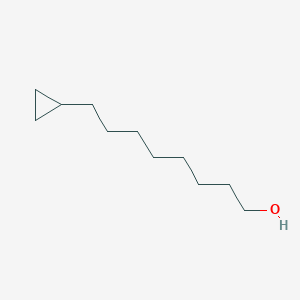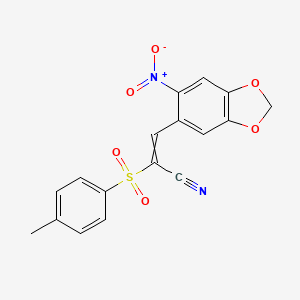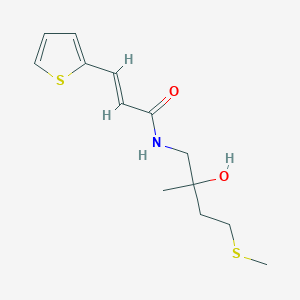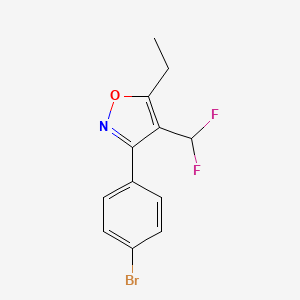
3-(4-Bromophenyl)-4-(difluoromethyl)-5-ethyl-1,2-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromophenyl)-4-(difluoromethyl)-5-ethyl-1,2-oxazole is a heterocyclic compound that features a bromophenyl group, a difluoromethyl group, and an ethyl group attached to an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-4-(difluoromethyl)-5-ethyl-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with ethyl diazoacetate in the presence of a catalyst to form an intermediate, which then undergoes cyclization to yield the desired oxazole compound. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
3-(4-Bromophenyl)-4-(difluoromethyl)-5-ethyl-1,2-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The oxazole ring can be subjected to oxidation or reduction reactions to modify its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Coupling Reactions: Palladium catalysts (Pd) and bases like triethylamine (Et3N) are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds or other complex structures.
科学研究应用
3-(4-Bromophenyl)-4-(difluoromethyl)-5-ethyl-1,2-oxazole has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it suitable for the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用机制
The mechanism of action of 3-(4-Bromophenyl)-4-(difluoromethyl)-5-ethyl-1,2-oxazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromophenyl and difluoromethyl groups can enhance its binding affinity and specificity. In materials science, the compound’s electronic properties can influence its performance in devices like organic semiconductors or LEDs.
相似化合物的比较
Similar Compounds
3-(4-Chlorophenyl)-4-(difluoromethyl)-5-ethyl-1,2-oxazole: Similar structure but with a chlorine atom instead of bromine.
3-(4-Bromophenyl)-4-(trifluoromethyl)-5-ethyl-1,2-oxazole: Similar structure but with a trifluoromethyl group instead of difluoromethyl.
3-(4-Bromophenyl)-4-(difluoromethyl)-5-methyl-1,2-oxazole: Similar structure but with a methyl group instead of ethyl.
Uniqueness
The uniqueness of 3-(4-Bromophenyl)-4-(difluoromethyl)-5-ethyl-1,2-oxazole lies in its specific combination of substituents, which can impart distinct electronic and steric properties. These properties can influence its reactivity, binding interactions, and overall performance in various applications, making it a valuable compound for research and development.
属性
IUPAC Name |
3-(4-bromophenyl)-4-(difluoromethyl)-5-ethyl-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF2NO/c1-2-9-10(12(14)15)11(16-17-9)7-3-5-8(13)6-4-7/h3-6,12H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNOFEVEKFHVEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C2=CC=C(C=C2)Br)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde](/img/structure/B2366878.png)
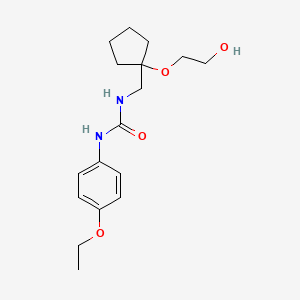
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-propionamido-3-(pyridin-2-yl)isothiazole-5-carboxamide](/img/structure/B2366882.png)
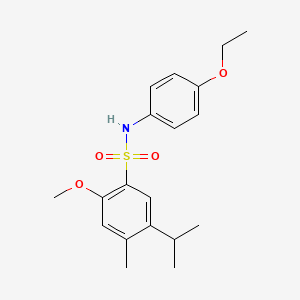
![N-[4-(morpholine-4-carbonyl)-1,3-oxazol-2-yl]furan-2-carboxamide](/img/structure/B2366885.png)
![5-bromo-2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2366886.png)
